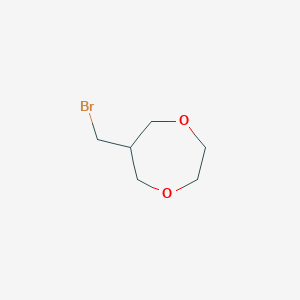
5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as 5-CPC, is a chemical compound that has been the subject of much scientific research in recent years. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. 5-CPC has a variety of uses, from laboratory experiments to medical applications.
Applications De Recherche Scientifique
Anticonvulsant Drug Development
This compound has been studied for its potential as an anticonvulsant drug candidate . Research indicates that derivatives of this compound, such as 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), show promise in protecting mice from maximal electroshock-induced seizures . The compound’s influence on voltage-gated sodium channels contributes to its anticonvulsant activity, which is crucial for the development of new treatments for epilepsy .
Neurodegenerative Disease Research
The compound’s derivatives are also being explored for their role in neurodegenerative diseases like epilepsy. Chronic administration studies are aimed at understanding the long-term effects of such compounds on living organisms, which is vital for assessing the safety and efficacy of new pharmacological treatments .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicological impact of this compound is essential for drug development. Studies have been conducted to evaluate its behavior in biological systems, including its permeability across the blood-brain barrier and its chronic effects on living organisms .
Oxidative Phosphorylation Research
Compounds structurally related to 5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, such as carbonyl cyanide 3-chlorophenylhydrazone, are widely used as uncouplers of oxidative phosphorylation. This application is significant in the study of mitochondrial function and energy metabolism .
Molecular Mechanism Elucidation
Research into the molecular mechanisms of action of this compound and its derivatives can provide insights into their potential therapeutic effects. This includes understanding how they interact with biological targets and the downstream effects of these interactions .
Drug Synergy and Interaction Studies
The compound has been used to study drug-drug interactions , particularly in the context of antiepileptic drugs. Investigations into how it influences the anticonvulsant action of other drugs can lead to optimized combination therapies for better management of epilepsy .
Safety Profiling
Safety profiling is a critical aspect of drug development. Research involving this compound includes assessing its safety margins , side effects , and long-term impact on various physiological systems to ensure that it can be safely administered over time .
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-3-1-2-8(5-11)10-4-9(6-14)12(16)15-7-10/h1-5,7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFQRXFABBYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)

![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2890752.png)



![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2890758.png)
![1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2890761.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)
![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)
